N-Methyl-2-oxocyclopentane-1-carboxamide
Description
N-Methyl-2-oxocyclopentane-1-carboxamide (CAS: 82634-76-2) is a cyclopentane derivative characterized by a carboxamide group at the 1-position and a ketone (oxo) group at the 2-position, with a methyl substitution on the nitrogen atom. Its molecular formula is C₇H₁₁NO₂, and it has a molecular weight of 141.169 g/mol . The compound’s structural rigidity, imparted by the cyclopentane ring, enhances binding specificity in medicinal chemistry applications.
Properties
IUPAC Name |
N-methyl-2-oxocyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXHFKYMBGGDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603136 | |
| Record name | N-Methyl-2-oxocyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82634-76-2 | |
| Record name | N-Methyl-2-oxocyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-oxocyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product through nucleophilic addition followed by dehydration.
Another method involves the use of methyl 2-oxocyclopentane carboxylate as a starting material. This compound can be reacted with methylamine under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-oxocyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the ketone group can yield alcohol derivatives, while reduction of the amide group can produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-oxocyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into its potential as a drug candidate for various diseases, including cancer and neurological disorders, is ongoing.
Mechanism of Action
The mechanism of action of N-Methyl-2-oxocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize the uniqueness of N-Methyl-2-oxocyclopentane-1-carboxamide, the following table and discussion highlight key structural and functional differences with analogous cyclopentane derivatives.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Variations
- Oxo Group vs. Amino Group: The 2-oxo group in this compound confers electrophilic reactivity, enabling participation in nucleophilic addition reactions. This contrasts with amino-substituted derivatives like 2-(Methylamino)cyclopentane-1-carboxamide, which exhibit nucleophilic behavior due to the amine group .
- Carboxamide vs.
Steric and Stereochemical Effects
- Substituent Positioning: Methyl 3-amino-1-methylcyclopentane-1-carboxylate demonstrates how substituent positioning (e.g., 3-amino vs. 2-oxo) alters conformational rigidity and bioactivity. The axial-equatorial arrangement of groups in cyclopentane derivatives significantly impacts receptor interactions .
Biological Activity
Overview
N-Methyl-2-oxocyclopentane-1-carboxamide is an organic compound that belongs to the class of amides, characterized by a cyclopentane ring with a ketone group at the second position and a carboxamide group at the first position, along with a methyl group attached to the nitrogen atom of the carboxamide. This unique structure influences its biological activity and potential applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
1. Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes, which may have implications in treating diseases such as cancer and neurological disorders. For instance, it has shown promise in studies targeting mycobacterial DNA gyrase, where it demonstrated inhibitory effects on ATP hydrolysis rates .
2. Protein-Ligand Interactions
Research indicates that this compound can influence protein-ligand interactions, providing insights into biological processes and potential therapeutic targets. Its structural features allow it to bind effectively to certain proteins, potentially leading to therapeutic applications in oncology and other fields.
Case Study 1: Inhibition of Mycobacterial DNA Gyrase
A study investigated the inhibitory effects of this compound on mycobacterial DNA gyrase (Mtb Gyr). The compound was tested in assays measuring ATP hydrolysis and DNA supercoiling. Results indicated a significant decrease in ATP hydrolysis when Mtb Gyr was incubated with the compound, suggesting its potential as an antibacterial agent against Mycobacterium tuberculosis .
Case Study 2: Selective Activity against Cancer Cells
In another study focusing on cancer treatment, this compound was evaluated for its effects on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer types, indicating its potential role as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 2-oxocyclopentane carboxylate | Lacks methyl group on nitrogen; potentially less reactive | Moderate enzyme inhibition |
| 2-Acetylcyclopentan-1-one | Different functional groups; broader reactivity | Limited specificity in biological assays |
| N-(2-(benzylamino)-2-oxoethyl)-2-oxocyclopentane-1-carboxamide | More complex structure; higher binding affinity | Stronger inhibition in specific pathways |
Research Applications
This compound is utilized in various research domains:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules that may have therapeutic properties.
- Biological Studies : The compound is used to explore enzyme inhibition mechanisms and protein interactions, contributing to our understanding of disease processes.
- Pharmaceutical Development : Ongoing research aims to evaluate its efficacy as a drug candidate for various conditions, including cancer and infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
